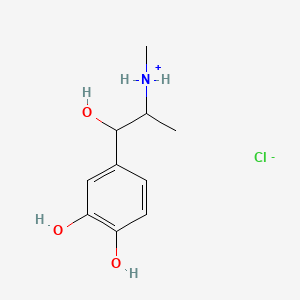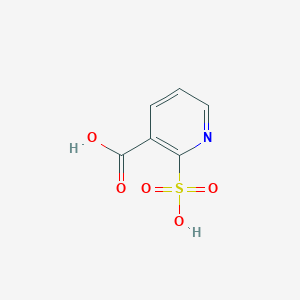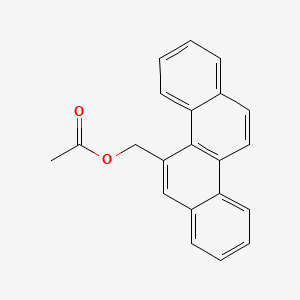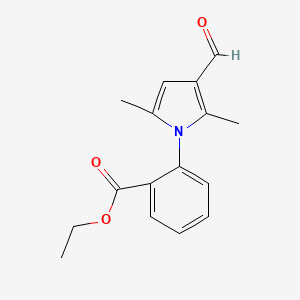
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of esters It features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate typically involves the Paal–Knorr reaction. This reaction is performed by condensing 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Ethyl 2-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoate.
Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate: Lacks the formyl group, resulting in different reactivity and biological activity.
Ethyl 2-(3-formyl-1H-pyrrol-1-yl)benzoate: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate: Similar ester structure but with an acetate group instead of a benzoate group.
Uniqueness
Ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is unique due to the combination of its formyl and dimethyl substituents on the pyrrole ring, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(19)14-7-5-6-8-15(14)17-11(2)9-13(10-18)12(17)3/h5-10H,4H2,1-3H3 |
InChIキー |
MMSNXTRUFXDDIV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


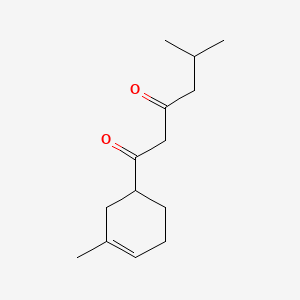
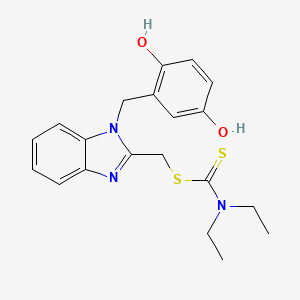

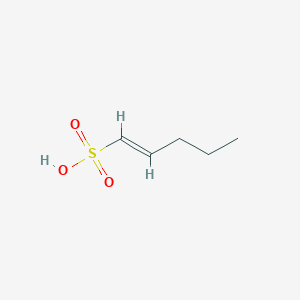
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
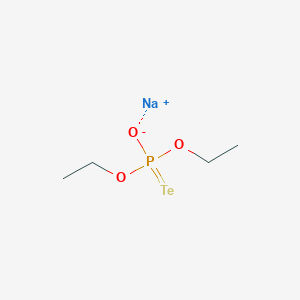
![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)

